(1R)-octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenoxy]sulfonyl}carbamate
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Overview
Description
(1R)-1-({[({[3-(TRIFLUOROMETHYL)PHENOXY]SULFONYL}AMINO)CARBONYL]OXY}METHYL)OCTAHYDRO-2H-QUINOLIZINE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenoxy group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-({[({[3-(TRIFLUOROMETHYL)PHENOXY]SULFONYL}AMINO)CARBONYL]OXY}METHYL)OCTAHYDRO-2H-QUINOLIZINE involves multiple steps, starting with the preparation of the octahydro-2H-quinolizine core. This core is then functionalized with the trifluoromethylphenoxy group and the sulfonyl group through a series of reactions, including nucleophilic substitution and sulfonylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and automated control systems to monitor and adjust reaction parameters. The industrial production methods also focus on ensuring the safety and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-({[({[3-(TRIFLUOROMETHYL)PHENOXY]SULFONYL}AMINO)CARBONYL]OXY}METHYL)OCTAHYDRO-2H-QUINOLIZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different properties and applications depending on the nature of the substituents introduced.
Scientific Research Applications
(1R)-1-({[({[3-(TRIFLUOROMETHYL)PHENOXY]SULFONYL}AMINO)CARBONYL]OXY}METHYL)OCTAHYDRO-2H-QUINOLIZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-({[({[3-(TRIFLUOROMETHYL)PHENOXY]SULFONYL}AMINO)CARBONYL]OXY}METHYL)OCTAHYDRO-2H-QUINOLIZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolizine derivatives and compounds with trifluoromethyl and sulfonyl groups. Examples include:
Dichloroaniline: An aniline derivative with chlorine substituents.
Triamterene: A pharmaceutical compound with a similar structural motif.
Uniqueness
What sets (1R)-1-({[({[3-(TRIFLUOROMETHYL)PHENOXY]SULFONYL}AMINO)CARBONYL]OXY}METHYL)OCTAHYDRO-2H-QUINOLIZINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23F3N2O5S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate |
InChI |
InChI=1S/C18H23F3N2O5S/c19-18(20,21)14-6-3-7-15(11-14)28-29(25,26)22-17(24)27-12-13-5-4-10-23-9-2-1-8-16(13)23/h3,6-7,11,13,16H,1-2,4-5,8-10,12H2,(H,22,24)/t13-,16?/m0/s1 |
InChI Key |
GDFLYRPSKIETNA-KNVGNIICSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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